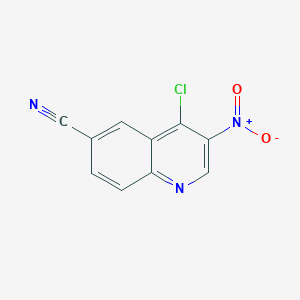
rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, is a chemical compound with a unique structure that includes a bromine atom attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, typically involves the bromination of a cyclopropane derivative. One common method is the reaction of methyl cyclopropane-1-carboxylate with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions often involve polar aprotic solvents and moderate temperatures.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used. Conditions typically include anhydrous solvents and low temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are employed. Conditions may involve acidic or basic environments and elevated temperatures.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with functional groups such as azides, thiols, or amines.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups, such as alcohols or hydrocarbons.
Oxidation Reactions: Products include cyclopropane carboxylic acids or other oxidized derivatives.
科学的研究の応用
Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the biological activity of cyclopropane derivatives.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring’s strained structure also makes it reactive in various chemical transformations. These interactions can affect biological pathways and molecular targets, making the compound useful in drug discovery and development.
類似化合物との比較
Similar Compounds
Rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate: This compound has an amino group instead of a bromine atom, leading to different reactivity and applications.
Rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate:
Rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate: This compound has a carboxy group, making it more acidic and suitable for different reactions.
Uniqueness
Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its strained cyclopropane ring also contributes to its versatility in synthetic applications.
特性
CAS番号 |
119206-78-9 |
|---|---|
分子式 |
C5H7BrO2 |
分子量 |
179 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



